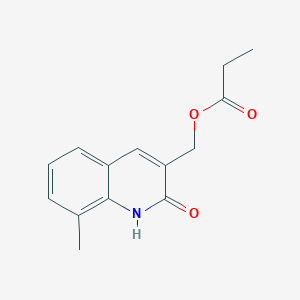

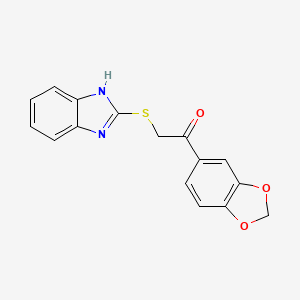

(2-hydroxy-8-methyl-3-quinolinyl)methyl propionate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The chemical compound "(2-hydroxy-8-methyl-3-quinolinyl)methyl propionate" is a specific quinoline derivative, a class of compounds known for their diverse chemical properties and applications in various fields including chemistry and material science. Quinoline derivatives are of significant interest due to their fluorescence, biological activities, and use in complex synthesis.

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex organic reactions. For example, the synthesis of similar quinoline compounds involves reactions such as the Pummerer reaction, Wittig olefination, and Heck-Matsuda arylation, demonstrating the complexity of synthesizing such compounds (Toda et al., 2000).

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of quinoline derivatives. For instance, the structure of methyl 2-hydroxyimino-3-phenyl-propionate, a related compound, was confirmed through X-ray crystallography, showcasing the compound's monoclinic class and specific cell parameters (Xiao-liu Li et al., 2009).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, including ester hydrolysis, which is significant in the phase I metabolism of synthetic cannabinoid receptor agonists based on quinoline structures. Such processes demonstrate the reactive nature of these compounds and their potential transformation in biological systems (Matthias J Richter et al., 2022).

Physical Properties Analysis

Quinoline derivatives' physical properties, such as luminescence, are of particular interest. For example, 2-[2-(9-anthryl)vinyl]quinolin-8-ol and its derivatives have been studied for their luminescent properties, with certain compounds exhibiting significant quantum yields, highlighting the potential for these materials in optoelectronic applications (O. Serdyuk et al., 2012).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, such as their reactivity and interaction with other compounds, play a crucial role in their application. The study of their complexation with metals, for instance, reveals their potential in forming coordination compounds with interesting chemical behaviors (C. Kitamura et al., 2000).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(8-methyl-2-oxo-1H-quinolin-3-yl)methyl propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-3-12(16)18-8-11-7-10-6-4-5-9(2)13(10)15-14(11)17/h4-7H,3,8H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEWGRPOETTYCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC1=CC2=CC=CC(=C2NC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5534908.png)

![3-(4-{[7-methyl-2-(3-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)-1-propanol](/img/structure/B5534963.png)

![4-methyl-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5534978.png)

![5-{[2-(dimethylamino)ethyl]amino}-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5534986.png)

![2,8-dimethyl-4-{[4-(tetrahydro-2-furanylmethyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5534996.png)

![3-[2-(ethylamino)phenyl]-2(1H)-quinoxalinone](/img/structure/B5535003.png)

![6,8,9-trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5535010.png)